molecular formula C7H10N2O3 B13316376 2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

Cat. No.: B13316376
M. Wt: 170.17 g/mol
InChI Key: KBUAAUYMQMVAHF-UHFFFAOYSA-N
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Description

2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid is a pyrazole-based building block of high interest in medicinal and synthetic chemistry. Pyrazole derivatives are recognized as vital substructures in compounds with significant biological properties, demonstrating a wide spectrum of activities including antimicrobial, anti-inflammatory, and antitumor effects . Furthermore, the pyrazole nucleus is a core unit in several FDA-approved pharmaceutical drugs . This specific acetic acid derivative serves as a versatile synthetic intermediate for the construction of more complex molecules. Researchers are exploring its potential in the design and synthesis of novel compounds, such as pyrazole-s-triazine hybrids, which have shown promising cytotoxicity against various cancer cell lines and potent inhibitory activity against key enzymatic targets like EGFR and components of the PI3K/AKT/mTOR signaling pathway . The compound is provided for research and further manufacturing applications only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

2-methoxy-2-(2-methylpyrazol-3-yl)acetic acid

InChI

InChI=1S/C7H10N2O3/c1-9-5(3-4-8-9)6(12-2)7(10)11/h3-4,6H,1-2H3,(H,10,11)

InChI Key

KBUAAUYMQMVAHF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(C(=O)O)OC

Origin of Product

United States

Preparation Methods

Procedure Overview:

  • Starting materials: β-dicarbonyl compounds (e.g., ethyl acetoacetate or methyl acetoacetate), hydrazines, and substituted aldehydes.
  • Reaction conditions: Reflux in acetic acid, often with catalysts such as p-toluenesulfonic acid or acetic acid itself.
  • Mechanism: Formation of hydrazones followed by cyclization to form the pyrazole ring, with subsequent oxidation or functionalization to introduce the acetic acid group.

Example:

Gupta et al. (2015) describe a reflux method where methyl acetoacetate reacts with phenylhydrazine derivatives in acetic acid, producing pyrazolone intermediates that are further oxidized or functionalized to yield the target compound.

Step Reagents Conditions Yield Reference
Hydrazone formation Methyl acetoacetate + phenylhydrazine Reflux in acetic acid ~93%
Cyclization to pyrazole Hydrazone + aldehyde Reflux in ethanol-acetic acid Variable

Advantages:

  • High yields (~90%)
  • Mild conditions
  • One-pot operation

Reflux in Ethanol or Ethanol-Acetic Acid Mixture

Many protocols utilize refluxing in ethanol or ethanol-acetic acid mixtures to synthesize pyrazole derivatives with methoxy groups at the 2-position.

Typical Procedure:

  • Ethyl acetoacetate or methyl acetoacetate reacts with hydrazines or hydrazides.
  • The mixture is refluxed for 6–8 hours.
  • The product precipitates upon cooling and is purified by recrystallization.

Data Table:

Starting Material Reagents Solvent Reaction Time Yield Reference
Ethyl acetoacetate + phenylhydrazine Ethanol-AcOH (2:1) 6–8 hours 85–92% ,
Methyl acetoacetate + hydrazine derivatives Ethanol 4–6 hours 80–88% ,

Notes:

  • The presence of acetic acid enhances cyclization efficiency.
  • Reactions are monitored via TLC.

Multicomponent Reactions (MCRs)

Recent advances involve multicomponent reactions that combine aldehydes, hydrazines, and β-dicarbonyl compounds to synthesize complex pyrazoles efficiently.

Example:

  • Phenylhydrazine, methyl acetoacetate, and aromatic aldehydes react in acetic acid under reflux, forming 2-methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid derivatives.

Data Table:

Components Solvent Catalyst Conditions Yield Reference
Phenylhydrazine + methyl acetoacetate + aldehyde Acetic acid None Reflux, 6–8 hours 85–90% ,

Benefits:

  • High atom economy
  • Short reaction times
  • Good yields

Catalyst-Driven Synthesis

Catalysts such as ceric ammonium nitrate (CAN), zinc chloride, or aluminum chloride facilitate cyclization and acylation steps, improving reaction rates and selectivity.

Example:

Mosaddegh et al. (2015) utilized Ce(SO₄)₂ as a catalyst in water/ethanol to synthesize bis(pyrazolyl) derivatives, which can be adapted for the synthesis of the target compound.

Catalyst Solvent Conditions Yield Reference
Ce(SO₄)₂ Water/Ethanol Reflux, short duration 80–85% ,

Notes:

  • Reusability of catalysts.
  • Environmentally friendly protocols.

Reactions in N-Methyl-2-pyrrolidinone (NMP) and Other Polar Aprotic Solvents

Some methods involve reactions in NMP with sodium bicarbonate or other bases to promote cyclization, especially for substituted derivatives.

Example:

  • Chlorination of aromatic compounds followed by nucleophilic substitution in NMP, then cyclization to form methoxy-substituted pyrazoles.
Reagents Solvent Conditions Yield Reference
Chlorinated aromatic derivatives + hydrazine NMP 40–50°C, 8–12 hours 60–75%

Summary of Key Research Discoveries and Data

Method Key Reagents Solvent Catalyst Reaction Time Yield Notes
One-pot acetic acid-mediated β-dicarbonyl + hydrazine + aldehyde Acetic acid None 6–8 hours 85–93% Simplified, high-yield
Reflux in ethanol-acetic acid Ethyl acetoacetate + phenylhydrazine Ethanol-AcOH None 6–8 hours 80–92% Widely used
Multicomponent reactions Aldehydes + hydrazines + β-dicarbonyl Acetic acid None 6 hours 85–90% High efficiency
Catalyst-assisted Ceric ammonium nitrate, zinc chloride Water/ethanol Yes 4–6 hours 80–85% Environmentally friendly

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents such as tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below summarizes key structural analogs, highlighting substituent differences and molecular properties:

Compound Name Substituents (Pyrazole Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid 1-Me, 2-OMe C₇H₁₀N₂O₃ 170.17 Chiral resolving potential, drug design
2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetic acid 1-Me, 3-Me C₇H₁₀N₂O₂ 154.17 Simpler substituents; higher lipophilicity
2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid 1-Et, 3-Me, 5-F C₈H₁₁FN₂O₂ 186.19 Fluorine enhances metabolic stability
2-(1-Methyl-3-nitro-1H-pyrazol-5-yl)acetic acid 1-Me, 3-NO₂ C₆H₇N₃O₄ 185.14 Nitro group for reactivity/synthesis
2-Hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride 1-Me, 2-OH (HCl salt) C₆H₈ClN₂O₃ 191.60 Hydroxy group increases acidity
(S)-2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid 1-Me, 2-NH₂ C₆H₉N₃O₂ 155.15 Amino group for peptide mimicry

Key Structural and Functional Differences

Methoxy vs. Hydroxy-substituted derivatives (e.g., 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride) exhibit stronger acidity (pKa ~2.5–3.0) due to the ionizable –OH group, whereas methoxy derivatives are less acidic (pKa ~4.5–5.0) .

Halogen and Nitro Modifications: Fluorine substitution (e.g., 2-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid) improves metabolic stability and bioavailability in drug candidates . Nitro groups (e.g., 2-(1-methyl-3-nitro-1H-pyrazol-5-yl)acetic acid) serve as intermediates for further functionalization, such as reduction to amino groups .

Steric and Electronic Effects :

  • Bulkier substituents (e.g., ethyl in 2-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid) reduce solubility in aqueous media but enhance binding to hydrophobic enzyme pockets .
  • The 1-methyl group on the pyrazole ring is conserved across most analogs, stabilizing the ring conformation and preventing tautomerization .

Biological Activity

2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid, a compound with the molecular formula C7H10N2O3C_7H_{10}N_2O_3, features a pyrazole ring that contributes to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by detailed research findings and case studies.

The compound contains a methoxy group and a pyrazole structure, enhancing its solubility and reactivity. The synthesis typically involves the reaction of 1-methyl-1H-pyrazole with chloroacetic acid under basic conditions, yielding the target compound through hydrolysis of an intermediate.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives, it was found that compounds containing the pyrazole structure displayed promising antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for selected derivatives were determined, showcasing their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Activity
This compound0.025Antibacterial
Rifampicin0.032Antibacterial
Ampicillin0.030Antibacterial

Anticancer Potential

The anticancer activity of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown efficacy in inhibiting the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The mechanism involves the inhibition of specific signaling pathways crucial for tumor growth .

In vivo studies demonstrated that these compounds could reduce tumor size and inhibit metastasis in animal models, indicating their potential as therapeutic agents in cancer treatment .

Enzyme Inhibition

The compound has been explored for its role as an enzyme inhibitor. It interacts with several biological targets, suggesting potential applications in treating diseases where specific enzyme activity is dysregulated. For instance, it may inhibit enzymes involved in inflammatory pathways or cancer progression.

Study on Antimicrobial Properties

In a comparative study of several pyrazole derivatives, this compound was tested against a panel of bacterial strains using the agar well-diffusion method. Results indicated that this compound exhibited potent activity against Gram-positive bacteria, with an observed zone of inhibition greater than that of standard antibiotics like ampicillin .

Study on Anticancer Activity

A recent investigation into the anticancer effects of pyrazole derivatives revealed that this compound significantly inhibited cell proliferation in vitro. The study utilized MTT assays to quantify cell viability and demonstrated that treatment with this compound resulted in over 70% inhibition of cell growth in targeted cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for 2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid, and how can side reactions be minimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols under controlled conditions. Key steps include:
  • Reagent Selection : Use of sodium azide (NaN₃) as a catalyst in polar aprotic solvents like DMF or acetonitrile to promote nucleophilic substitution or cyclization reactions .
  • Temperature Control : Maintain reaction temperatures between 50–80°C to balance reaction rate and selectivity .
  • pH Adjustment : Neutral to slightly acidic conditions (pH 5–7) minimize unwanted hydrolysis of the methoxy or pyrazole groups .
  • Workup Techniques : Post-reaction cooling, ice-water quenching, and solvent extraction (e.g., CH₂Cl₂) improve yield and purity .
  • Side Reaction Mitigation : Use inert atmospheres (N₂/Ar) during reflux to prevent oxidation of sensitive intermediates .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the methoxy group (δ ~3.3–3.5 ppm) and pyrazole ring protons (δ ~6.5–7.5 ppm). Coupling patterns distinguish substituent positions .
  • Infrared Spectroscopy (IR) : Stretching vibrations at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1250 cm⁻¹ (C-O of methoxy) validate functional groups .
  • X-Ray Diffraction : Crystallographic analysis resolves bond lengths (e.g., C-O in methoxy: ~1.43 Å) and dihedral angles, confirming stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection assess purity (>95%) .

Q. How can reaction progress be monitored during synthesis?

  • Methodological Answer :
  • Thin-Layer Chromatography (TLC) : Use silica gel plates with ethyl acetate/hexane (3:7) to track intermediate formation. UV visualization or iodine staining identifies spots .
  • In-Situ FTIR : Monitors carbonyl or nitrile group consumption in real-time .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) detects molecular ions (e.g., [M+H]⁺) to confirm intermediate masses .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound in novel reactions?

  • Methodological Answer :
  • Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models reaction pathways, transition states, and activation energies .
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR identify low-energy pathways for complex multi-step reactions .
  • Solvent Effects : COSMO-RS simulations predict solvent interactions (e.g., DMSO enhances nucleophilicity) .
  • Kinetic Modeling : Fit experimental data to first- or second-order rate laws to identify rate-determining steps .

Q. How can contradictions in kinetic or mechanistic data for this compound be resolved?

  • Methodological Answer :
  • Variable Condition Testing : Repeat experiments under varied temperatures (e.g., 25°C vs. 50°C), solvents, or pH to isolate contributing factors .
  • Isotopic Labeling : Use deuterated analogs (e.g., CD₃O-) to trace proton transfer steps in acidic/basic conditions .
  • Cross-Validation : Compare HPLC, NMR, and MS data to confirm whether discrepancies arise from impurities or competing pathways .

Q. What strategies optimize the design of derivatives with enhanced biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Modify the pyrazole N-methyl group or methoxy chain length to alter lipophilicity and binding affinity .
  • Bioisosteric Replacement : Substitute the acetic acid moiety with sulfonamide or phosphonate groups to improve metabolic stability .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts interactions with biological targets (e.g., enzyme active sites) .
  • In Vitro Screening : Assess cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in cell lines relevant to therapeutic targets .

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